molecular formula C21H25ClN2O3 B244754 N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide

N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide

Cat. No. B244754
M. Wt: 388.9 g/mol
InChI Key: AUVJYQSOROEAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mechanism of Action

N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 works by inhibiting the activity of several proteins that are involved in cancer cell growth and survival. RAF kinase is a protein that is involved in the MAPK/ERK signaling pathway, which is important for cell growth and survival. N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 inhibits the activity of RAF kinase, which leads to the inhibition of the MAPK/ERK signaling pathway and the inhibition of cancer cell growth and survival.
VEGFR and PDGFR are proteins that are involved in angiogenesis, the process by which new blood vessels are formed. Angiogenesis is important for tumor growth and metastasis. N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 inhibits the activity of VEGFR and PDGFR, which leads to the inhibition of angiogenesis and the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including RAF kinase, VEGFR, and PDGFR. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models.

Advantages and Limitations for Lab Experiments

N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 has several advantages for lab experiments. It has been extensively studied and has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. It has also been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, which makes it a promising candidate for further study.
However, there are also limitations to the use of N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is a need for further study of the biochemical and physiological effects of N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006, as well as its potential use in the treatment of other types of cancer.

Synthesis Methods

The synthesis of N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 is a multi-step process that involves the reaction of several chemicals. The starting material for the synthesis is 4-chloroaniline, which is reacted with 4-sec-butylphenol to form 4-sec-butylphenyl-4-chloroaniline. This compound is then reacted with acetic anhydride to form 4-sec-butylphenoxyacetic acid. The final step in the synthesis involves the reaction of 4-sec-butylphenoxyacetic acid with N-(tert-butoxycarbonyl)-L-serine to form N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006.

Scientific Research Applications

N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide 43-9006 works by inhibiting the activity of several proteins that are involved in cancer cell growth and survival, including RAF kinase, VEGFR, and PDGFR.

properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

N-[3-[[2-(4-butan-2-ylphenoxy)acetyl]amino]-4-chlorophenyl]propanamide

InChI

InChI=1S/C21H25ClN2O3/c1-4-14(3)15-6-9-17(10-7-15)27-13-21(26)24-19-12-16(8-11-18(19)22)23-20(25)5-2/h6-12,14H,4-5,13H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

AUVJYQSOROEAMR-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)CC)Cl

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)CC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.